
1-Methyl-4-(3-Pyrrolidinylmethyl)piperazin-dihydrochlorid
Übersicht
Beschreibung
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It has garnered significant interest in scientific research due to its potential therapeutic and toxic effects, as well as its role in environmental and industrial research.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and building block in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and as a catalyst for condensation reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for neurological and psychiatric disorders.
Industry: It is utilized in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of receptors and transporters involved in neurotransmission. This modulation can lead to changes in neuronal signaling and has potential therapeutic implications for neurological and psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride: This compound has a similar structure but differs in the presence of a piperidinyl group instead of a pyrrolidinyl group.
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate: This compound features a methylphenyl group, which imparts different chemical and biological properties.
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride: This compound has a pyrrolidinylmethyl group attached to an aniline ring, offering distinct reactivity and applications.
The uniqueness of 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride lies in its specific structure, which imparts unique chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10;;/h10-11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSMRVHFWNHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424631.png)

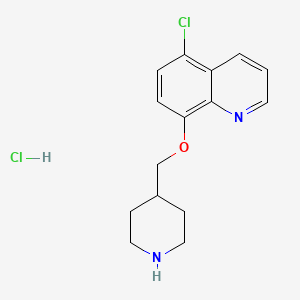
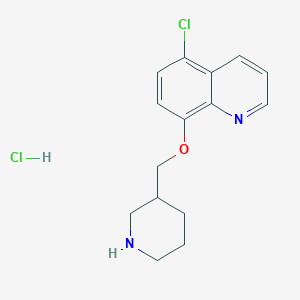
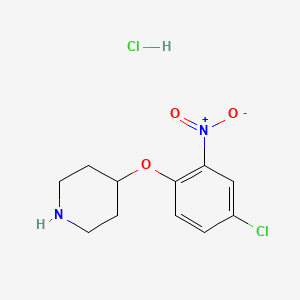
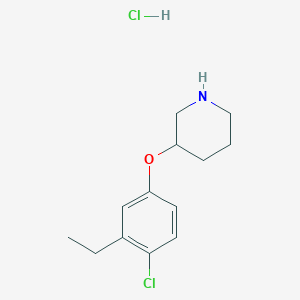
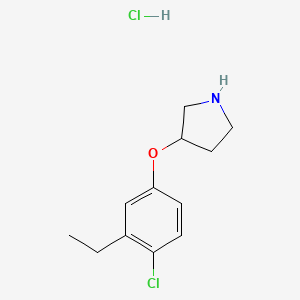
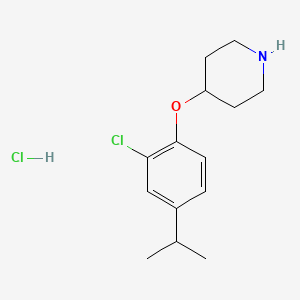
![3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424644.png)
![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)
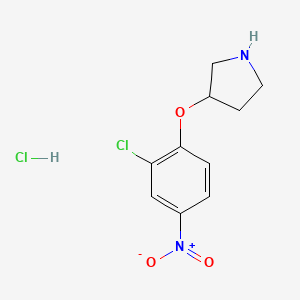
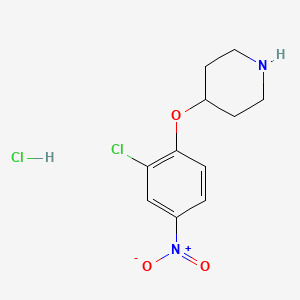
![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)
